3-(4-(3-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(3-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further connected to a propanoic acid moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride typically involves the following steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of phenyl compounds to form 3-bromophenyl derivatives.
Piperazine Ring Formation: The bromophenyl intermediate is then reacted with piperazine under controlled conditions to form the 3-(4-(3-bromophenyl)piperazin-1-yl) intermediate.
Propanoic Acid Attachment: The final step involves the attachment of the propanoic acid group to the piperazine intermediate, followed by the formation of the dihydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
3-(4-(3-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(3-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group allows for binding to certain receptors or enzymes, while the piperazine ring can modulate the compound’s activity. The propanoic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride
- 3-(4-(4-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride
- 3-(4-(3-Chlorophenyl)piperazin-1-yl)propanoic acid dihydrochloride
Uniqueness
3-(4-(3-Bromophenyl)piperazin-1-yl)propanoic acid dihydrochloride is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its binding affinity and selectivity for certain molecular targets. Additionally, the combination of the bromophenyl group with the piperazine and propanoic acid moieties provides a distinct chemical profile that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(3-bromophenyl)piperazin-1-yl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2.2ClH/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18;;/h1-3,10H,4-9H2,(H,17,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXZIQXLFFGAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC(=CC=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.